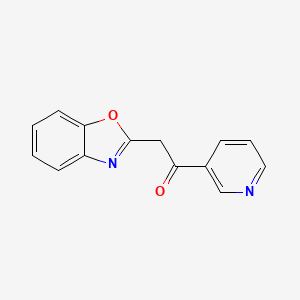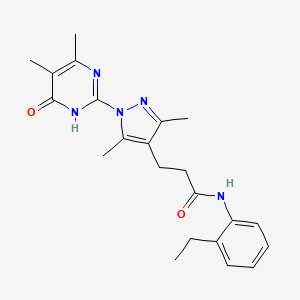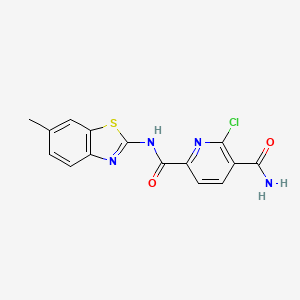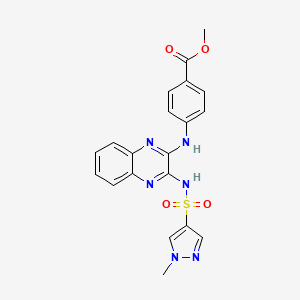
2-(1,3-benzoxazol-2-yl)-1-(pyridin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1,3-Benzoxazol-2-yl)-1-pyridin-3-ylethanone” is a compound that belongs to the class of organic compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves a series of chemical reactions. The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass and screened for their in vitro antimicrobial activity . A solution of 2-(2-((benzoxazol-2-ylthio)methyl)-1H-benzimidazol-1-yl) acetohydrazide was stirred at room temperature for 30 min .Molecular Structure Analysis
The 1,3-benzoxazole ring system is essentially planar and makes a dihedral angle with the benzene ring of the meth-oxy-phenyl group . Two intra-molecular N-H⋯O and N-H⋯N hydrogen bonds occur, forming (5) and (7) ring motifs, respectively .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized from intermediate 1-amino-3- (1,3-benzoxazol-2-yl)naphthalen-2-ol . This intermediate was obtained by coupling 3- (1,3-benzoxazol-2-yl)naphthalen-2-ol with 4-sulphobenzenediazonium chloride followed by reduction with sodium dithionate in water at pH 8–9 .科学的研究の応用
Corrosion Inhibition
One application involves the use of triazole derivatives, including pyridine segments, as corrosion inhibitors for mild steel in acidic media. These compounds effectively protect mild steel by adsorbing onto its surface, leveraging the lone pair electrons of nitrogen atoms for strong interaction. The presence of a pyridine segment enhances the inhibition efficiency, suggesting a potential role for related benzoxazole-pyridine compounds in corrosion protection (Ma et al., 2017).
Catalytic Applications and Synthesis
Another significant area is in catalytic synthesis, where compounds with benzoxazole or pyridine moieties serve as intermediates in complex chemical reactions. For instance, palladium-catalyzed carbonylative synthesis utilizes such compounds to produce functionalized benzimidazothiazoles, highlighting their utility in constructing heterocyclic structures with potential pharmaceutical relevance (Veltri et al., 2016).
Antimicrobial Activity
Compounds derived from benzoxazoles and pyridines have also been studied for their antimicrobial properties. Derivatives like 2-[N-(substituted benzothiazolyl) amino]pyridine-3-carboxylic acids have shown variable and modest activity against bacterial and fungal strains, suggesting the potential of benzoxazole-pyridine compounds in antimicrobial drug development (Patel et al., 2011).
Organic Synthesis and Chemical Transformations
In organic synthesis, benzoxazole derivatives are key intermediates for constructing complex molecules. The synthesis of benzoxazoles via an amine-catalyzed [4 + 1] annulation reaction showcases the versatility of these compounds in facilitating the creation of biologically and synthetically important molecules (Song et al., 2013).
Bioreduction and Green Chemistry
The enantioselective bioreduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols highlights an eco-friendly approach to synthesizing complex chiral molecules. Using whole-cell biocatalysts in hydrophilic ionic liquid media, researchers achieved high enantioselectivity and conversion rates, demonstrating the potential of benzoxazole-pyridine derivatives in sustainable chemistry applications (Xu et al., 2017).
特性
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-1-pyridin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-12(10-4-3-7-15-9-10)8-14-16-11-5-1-2-6-13(11)18-14/h1-7,9H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYNWMUZZVKELG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Lithium;6-oxo-5-oxa-7-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2752459.png)

![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2752461.png)

![5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(FURAN-2-YL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2752464.png)
![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2752465.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2752467.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2752469.png)

![2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2752474.png)

![N-[4-(3-CHLORO-4-METHOXYPHENYL)-3-OXO-3,4-DIHYDROPYRAZIN-2-YL]FURAN-2-CARBOXAMIDE](/img/structure/B2752476.png)
![Methyl 2-[[(Z)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2752477.png)
